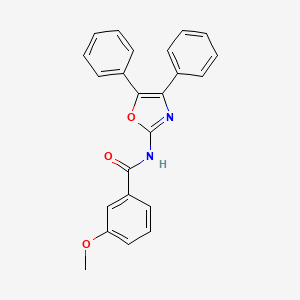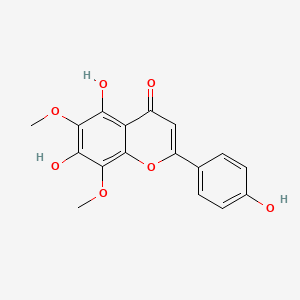
Calcium 4-(1-oxidopropylidene)-3,5-dioxocyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prohexadione(2-) is an organic anion derived from prohexadione by deprotonation of both the carboxy group and a hydroxy group of any of the enolate forms of the triketo moiety. The corresponding calcium salt, prohexadione-calcium, is used as an anti-lodging agent in small-grain cereals. It has a role as a plant growth regulator and a gibberellin biosynthesis inhibitor. It is a conjugate base of a prohexadione.
Applications De Recherche Scientifique
Hydrothermal Crystallization
Hydrothermal crystallization of calcium-based hybrid solids with dicarboxylates, such as 2,6-naphthalene- and 4,4′-biphenyl-dicarboxylates, has been explored for its potential in producing compounds with distinct structural dimensionalities. These calcium dicarboxylates demonstrate diverse coordination geometries and molecular architectures, which can be pivotal in materials science and crystal engineering (Volkringer, Marrot, Férey, & Loiseau, 2008).
Metal–Organic Frameworks (MOFs)
Research on calcium(II) metal–organic frameworks (MOFs) using various carboxylate ligands has shown the potential of these structures in fluorescence applications. These calcium complexes, with altered maximum emission bands or enhanced fluorescent properties, could be significant in developing advanced materials with specific optical properties (Wang et al., 2018).
Calcium Modulatory Properties
Studies have been conducted on compounds like N,N-Diethyl-2,6,6-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, which have potential calcium modulatory properties. Such compounds, having unusual conformations in their molecular structures, contribute to our understanding of calcium interactions at a molecular level (Linden, Şafak, & Kismetli, 2002).
Photoactivatable Calcium Compounds
The synthesis of novel photoactivatable calcium compounds has been explored for rapid modulation of calcium ion concentrations, which is crucial in studying physiological cellular responses. These studies provide insights into the development of light-sensitive ligands and their applications in biological and medical research (Bacchi et al., 2003).
Antioxidant and Calcium Channel Blocking Activity
Research on dihydropyridine (DHP) analogs, a class of calcium antagonists, has shown their potential as antioxidants and calcium channel blockers. These studies contribute to the understanding of the biological activities of such compounds and their potential therapeutic applications (Saddala & Jangampalli Adi Pradeepkiran, 2019).
Chiral 1,4-Dihydropyridines Synthesis
Developments in the synthesis of chiral 1,4-dihydropyridines and their analogues, which are active as calcium antagonists, are crucial for medicinal chemistry. Different enantioselective synthesis methods and their implications for pharmacological applications have been explored (Rucins, Plotniece, Bernotiene, Tsai, & Sobolev, 2020).
Propriétés
Nom du produit |
Calcium 4-(1-oxidopropylidene)-3,5-dioxocyclohexanecarboxylate |
|---|---|
Formule moléculaire |
C10H10O5-2 |
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
4-(1-oxidopropylidene)-3,5-dioxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H12O5/c1-2-6(11)9-7(12)3-5(10(14)15)4-8(9)13/h5,11H,2-4H2,1H3,(H,14,15)/p-2 |
Clé InChI |
HLVQZEMFVYGIGH-UHFFFAOYSA-L |
SMILES |
CCC(=C1C(=O)CC(CC1=O)C(=O)[O-])[O-] |
SMILES canonique |
CCC(=C1C(=O)CC(CC1=O)C(=O)[O-])[O-] |
Synonymes |
prohexadione-Ca |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethylphenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1226339.png)

![N-[4-[[(E)-3-phenylprop-2-enoyl]amino]butyl]benzamide](/img/structure/B1226343.png)
![Acetic acid [4-[[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]anilino]-oxomethyl]phenyl] ester](/img/structure/B1226344.png)

![2-[[[[(1-Ethyl-4-pyrazolyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B1226346.png)

![5-amino-3-[3-(methylamino)propyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1226349.png)
![4-(2-Oxo-1-pyrrolidinyl)benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1226350.png)
![2-[(3Z)-3-(3-acetyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-2-oxoindol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B1226351.png)


